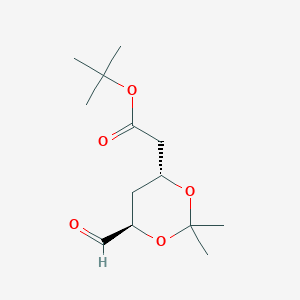
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid.
Coupling Reaction: The key step involves a coupling reaction between tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid. This reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated esters.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aminomethyl group allows for potential hydrogen bonding interactions, while the acrylate moiety can participate in covalent bonding with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acrylate: Lacks the aminomethyl phenyl group, making it less versatile in certain applications.
4-(Aminomethyl)phenylboronic acid: Does not contain the acrylate moiety, limiting its use in polymer synthesis.
Methyl 3-(4-(aminomethyl)phenyl)acrylate: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is unique due to the combination of the tert-butyl group, aminomethyl phenyl group, and acrylate moiety. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,10,15H2,1-3H3/b9-8+ |
InChI Key |
BTIMRYLWZYRANR-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)

![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)







